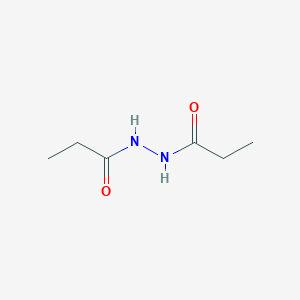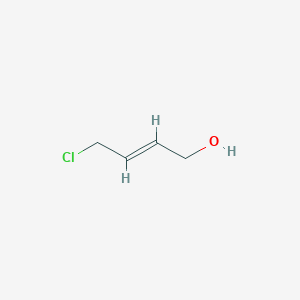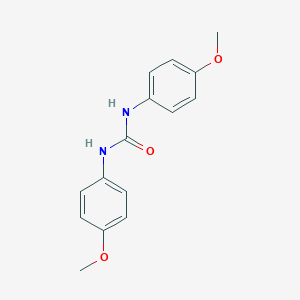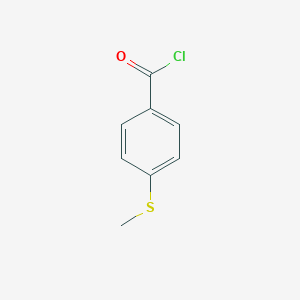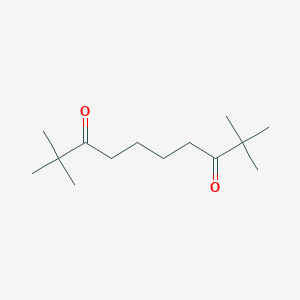
2,7-Diphenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diphenyl-1H-indole, also known as DPI, is a heterocyclic organic compound with a molecular formula of C20H15N. It is a derivative of indole and has been widely used in scientific research due to its unique chemical properties. DPI has been found to exhibit a range of biochemical and physiological effects, making it an important compound in the field of pharmacology and drug discovery.
Mécanisme D'action
The mechanism of action of 2,7-Diphenyl-1H-indole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2,7-Diphenyl-1H-indole has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
2,7-Diphenyl-1H-indole has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. 2,7-Diphenyl-1H-indole has also been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Additionally, 2,7-Diphenyl-1H-indole has been found to inhibit the growth of various microorganisms, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,7-Diphenyl-1H-indole is its ability to exhibit a range of biochemical and physiological effects, making it a versatile compound in scientific research. Its synthesis method is also efficient and cost-effective, making it readily available for use in lab experiments. However, one of the limitations of 2,7-Diphenyl-1H-indole is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for the study of 2,7-Diphenyl-1H-indole. One potential area of research is the development of new drugs based on 2,7-Diphenyl-1H-indole's chemical structure. 2,7-Diphenyl-1H-indole has been found to exhibit a range of biochemical and physiological effects, making it a potential candidate for the development of new therapeutics. Additionally, further studies are needed to fully understand the mechanism of action of 2,7-Diphenyl-1H-indole and its potential use in the treatment of various diseases. Further research is also needed to explore the potential use of 2,7-Diphenyl-1H-indole as an antibiotic and its effectiveness against various microorganisms.
Méthodes De Synthèse
The synthesis of 2,7-Diphenyl-1H-indole involves the reaction of 2-nitrobenzaldehyde with acetophenone in the presence of ammonium acetate and sodium ethoxide. The resulting product is then reduced with zinc and hydrochloric acid to yield 2,7-Diphenyl-1H-indole. This method of synthesis has been widely used in the preparation of 2,7-Diphenyl-1H-indole and has been found to be efficient and cost-effective.
Applications De Recherche Scientifique
2,7-Diphenyl-1H-indole has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2,7-Diphenyl-1H-indole has also been studied for its ability to inhibit the growth of various microorganisms, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
1157-17-1 |
|---|---|
Nom du produit |
2,7-Diphenyl-1H-indole |
Formule moléculaire |
C20H15N |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
2,7-diphenyl-1H-indole |
InChI |
InChI=1S/C20H15N/c1-3-8-15(9-4-1)18-13-7-12-17-14-19(21-20(17)18)16-10-5-2-6-11-16/h1-14,21H |
Clé InChI |
WMQAZXDFRMNFDJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3)C4=CC=CC=C4 |
Synonymes |
2,7-Diphenyl-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



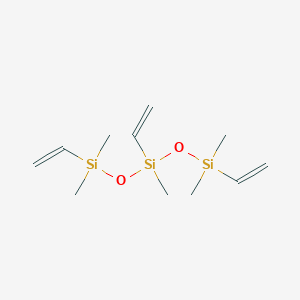
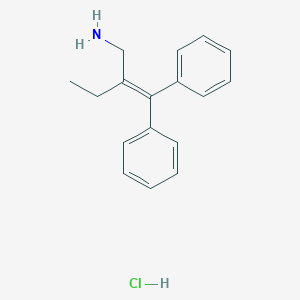
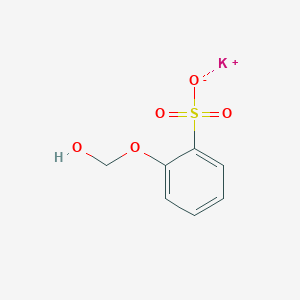


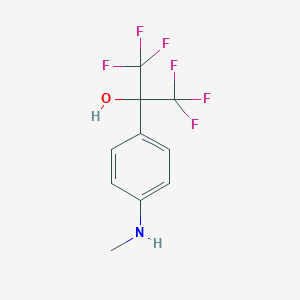
![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)

